molecular formula C7H11F3O2 B1580764 Ethyl 3-methyl-4,4,4-trifluorobutyrate CAS No. 6975-13-9

Ethyl 3-methyl-4,4,4-trifluorobutyrate

Cat. No.: B1580764
CAS No.: 6975-13-9
M. Wt: 184.16 g/mol
InChI Key: SRVTXLPAWBTQSA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 3-methyl-4,4,4-trifluorobutyric acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Scientific Research Applications

Ethyl 3-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-4,4,4-trifluorobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenases, which are enzymes involved in the oxidation of alcohols. The interaction between this compound and these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways by modulating the activity of specific proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and thereby influencing biochemical reactions. It may also inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at high doses, indicating a threshold effect . It is important to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other compounds. For example, this compound may be metabolized by alcohol dehydrogenases, leading to the production of metabolites that can influence cellular processes . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its effects on cellular processes and metabolic pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,1,1-trifluoropropane with a Grignard reagent, followed by esterification with ethanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst like magnesium to facilitate the Grignard reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethyl 3-methyl-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVTXLPAWBTQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281590
Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
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URL https://comptox.epa.gov/dashboard/DTXSID60281590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-13-9, 95853-67-1
Record name 6975-13-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methyl-4,4,4-trifluorobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 95853-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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